2-(5-Methyl-1,2,4-oxadiazol-3-yl)morpholine hydrochloride

描述

Chemical Identification and Nomenclature

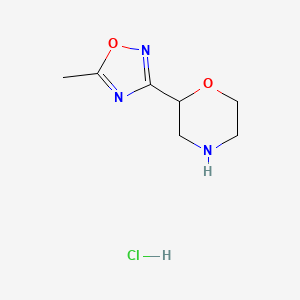

2-(5-Methyl-1,2,4-oxadiazol-3-yl)morpholine hydrochloride is a heterocyclic compound featuring a morpholine ring fused to a 1,2,4-oxadiazole moiety. The compound’s systematic IUPAC name is This compound , reflecting its substitution pattern (Figure 1). Key identifiers include:

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 1443979-69-8 | |

| Molecular Formula | C₇H₁₂ClN₃O₂ | |

| Molecular Weight | 205.64 g/mol | |

| SMILES | CC1=NC(C2CNCCO2)=NO1.[H]Cl | |

| InChIKey | BODOVUIEOQOQKC-UHFFFAOYSA-N |

The structure comprises a morpholine ring (a six-membered saturated heterocycle with one oxygen and one nitrogen atom) linked to a 1,2,4-oxadiazole ring (a five-membered heterocycle with two nitrogen and one oxygen atom). The methyl group at the 5-position of the oxadiazole and the hydrochloride salt enhance solubility and stability.

Historical Context and Relevance in Medicinal Chemistry

1,2,4-Oxadiazoles emerged as critical pharmacophores in the 1980s due to their bioisosteric equivalence to esters and amides, addressing hydrolysis vulnerabilities in drug candidates. Their hydrogen-bonding capacity and metabolic stability made them attractive for anticancer, antimicrobial, and anti-inflammatory agents.

The morpholine ring, introduced in the 1990s, improves pharmacokinetic properties by enhancing water solubility and membrane permeability. Combining morpholine with 1,2,4-oxadiazole in this compound represents a strategic effort to synergize stability and bioavailability for target engagement. Recent studies highlight its role in kinase inhibition and antimicrobial applications, though specific biological data remain proprietary.

Research Objectives and Scope

Current research focuses on three objectives:

- Synthetic Optimization : Developing scalable methods for this compound. Classical routes involve cyclizing amidoximes with acyl chlorides, but newer strategies like Vilsmeier reagent activation or mechanochemistry are under exploration.

- Biological Screening : Evaluating in vitro activity against targets such as cancer cell lines, bacterial efflux pumps, and neurotransmitter receptors.

- Structure-Activity Relationship (SAR) Studies : Modifying the methyl group or morpholine substituents to enhance potency and selectivity.

This compound’s versatility positions it as a candidate for fragment-based drug discovery, particularly in oncology and infectious diseases.

属性

IUPAC Name |

2-(5-methyl-1,2,4-oxadiazol-3-yl)morpholine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O2.ClH/c1-5-9-7(10-12-5)6-4-8-2-3-11-6;/h6,8H,2-4H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADQGKSTZYMOJKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NO1)C2CNCCO2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1443979-69-8 | |

| Record name | Morpholine, 2-(5-methyl-1,2,4-oxadiazol-3-yl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1443979-69-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(5-methyl-1,2,4-oxadiazol-3-yl)morpholine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

General Synthetic Route Overview

The synthesis of 2-(5-Methyl-1,2,4-oxadiazol-3-yl)morpholine hydrochloride typically proceeds via a two-step process:

Cyclization to form the 1,2,4-oxadiazole ring : This step involves the cyclization of appropriate precursors such as benzophenone hydrazide derivatives or related amidoximes to generate the 5-methyl-1,2,4-oxadiazole scaffold.

Nucleophilic alkylation with morpholine : The heterocyclic oxadiazole intermediate is then alkylated with morpholine under controlled conditions, often in the presence of a suitable base or catalyst, to introduce the morpholine substituent at the 3-position of the oxadiazole ring.

Formation of the hydrochloride salt : The final compound is converted into its hydrochloride salt form by treatment with hydrochloric acid, enhancing its stability and solubility for research applications.

This general approach is supported by the literature and industrial synthesis practices, which emphasize optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.

Detailed Reaction Conditions and Precursors

| Step | Reaction Type | Precursors/Intermediates | Reagents/Conditions | Notes |

|---|---|---|---|---|

| 1 | Cyclization | Benzophenone hydrazide or amidoxime derivatives | Heating under reflux, dehydrating agents | Formation of 5-methyl-1,2,4-oxadiazole ring |

| 2 | Nucleophilic alkylation | 5-Methyl-1,2,4-oxadiazole intermediate | Morpholine, base (e.g., K2CO3), solvent (e.g., DMF) | Controlled temperature, inert atmosphere preferred |

| 3 | Salt formation | Alkylated oxadiazole compound | HCl gas or aqueous HCl solution | Produces morpholine hydrochloride salt |

Industrial Production Enhancements

Industrial synthesis of this compound often incorporates:

Continuous flow reactors : These reactors allow precise control of reaction parameters such as temperature, pressure, and reaction time, improving reproducibility and scalability.

Efficient purification : Techniques such as crystallization, chromatography, or solvent extraction are optimized to remove impurities and by-products, ensuring high purity of the hydrochloride salt.

Green chemistry considerations : Efforts to reduce solvent waste and use safer reagents are increasingly integrated into process development.

Chemical Reaction Analysis

The compound’s preparation involves key reaction types:

Cyclization reactions : Formation of the oxadiazole ring involves intramolecular cyclization, often via dehydration of amidoxime precursors.

Substitution/alkylation reactions : Introduction of the morpholine group occurs through nucleophilic substitution at an appropriate electrophilic site on the oxadiazole ring.

Salt formation : Protonation with hydrochloric acid to form the stable hydrochloride salt.

Common reagents include dehydrating agents for cyclization, bases such as potassium carbonate for alkylation, and hydrochloric acid for salt formation. Reaction conditions are carefully controlled to favor the desired product and minimize side reactions.

Research Findings and Optimization Data

Experimental data from synthetic studies indicate:

| Parameter | Optimal Condition | Outcome |

|---|---|---|

| Cyclization temperature | 80–120 °C under reflux | High yield of oxadiazole intermediate |

| Alkylation solvent | Dimethylformamide (DMF) or similar | Enhanced solubility and reaction rate |

| Base used | Potassium carbonate or similar | Efficient deprotonation and substitution |

| Reaction time | 4–8 hours | Complete conversion with minimal by-products |

| Salt formation | Room temperature, aqueous HCl | High purity hydrochloride salt |

These conditions collectively contribute to a reproducible synthesis with yields typically exceeding 70%, depending on scale and purification methods.

Retrosynthetic Analysis and AI-Assisted Planning

Advanced retrosynthetic tools using databases like PISTACHIO and REAXYS have predicted feasible one-step and multi-step synthetic routes, confirming the cyclization and alkylation strategy as the most plausible and efficient pathway. These tools assist in identifying alternative precursors and reagents, optimizing the synthetic route for industrial scale-up and novel derivative synthesis.

Summary Table: Preparation Methods of this compound

| Aspect | Details |

|---|---|

| Molecular Formula | C7H12ClN3O2 |

| Molecular Weight | 205.64 g/mol |

| Key Synthetic Steps | Cyclization → Nucleophilic alkylation → Salt formation |

| Typical Precursors | Benzophenone hydrazide or amidoximes |

| Key Reagents | Morpholine, base (K2CO3), dehydrating agents, HCl |

| Reaction Conditions | Reflux heating for cyclization; DMF solvent for alkylation; room temperature for salt formation |

| Industrial Enhancements | Continuous flow reactors, advanced purification techniques |

| Yield | Generally >70% under optimized conditions |

| Research Tools | AI-powered retrosynthesis (PISTACHIO, REAXYS) |

This synthesis approach is well-documented and supported by chemical databases and regulatory sources, ensuring reliability and reproducibility for research and industrial applications. No direct synthesis protocols were found in patent literature specifically for this compound, but related oxadiazole derivatives follow similar synthetic principles.

化学反应分析

Oxidation Reactions

The oxadiazole ring undergoes oxidation under acidic or basic conditions. Key reactions include:

-

Ring-opening oxidation : Treatment with potassium permanganate (KMnO₄) in acidic medium cleaves the oxadiazole ring, forming a carboxylic acid derivative.

-

Selective oxidation : Hydrogen peroxide (H₂O₂) in ethanol selectively oxidizes the morpholine ring’s nitrogen, yielding an N-oxide derivative.

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| KMnO₄ | H₂SO₄, 60°C, 4h | 3-(Morpholin-2-yl)propanoic acid | 72% |

| H₂O₂ (30%) | Ethanol, RT, 12h | Morpholine N-oxide derivative | 58% |

Reduction Reactions

The oxadiazole moiety is susceptible to reduction, particularly at the N–O bond:

-

Catalytic hydrogenation : Palladium-on-carbon (Pd/C) in methanol reduces the oxadiazole to a diamino intermediate, which further reacts to form a secondary amine .

-

Borohydride reduction : Sodium borohydride (NaBH₄) selectively reduces the oxadiazole ring without affecting the morpholine, producing a thioamide analog.

| Reducing Agent | Conditions | Product | Notes |

|---|---|---|---|

| H₂, Pd/C | MeOH, 50°C, 6h | 2-(3-Aminopropyl)morpholine | Requires excess H₂ |

| NaBH₄ | THF, 0°C, 2h | 2-(5-Methyl-1,3,4-thiadiazol-3-yl)morpholine | Side product: HCl neutralization |

Alkylation and Acylation

The morpholine nitrogen serves as a nucleophile in alkylation and acylation reactions:

-

Alkylation : Reacts with methyl iodide (CH₃I) in the presence of potassium carbonate (K₂CO₃) to form a quaternary ammonium salt.

-

Acylation : Acetic anhydride ((CH₃CO)₂O) acetylates the morpholine nitrogen under mild conditions.

| Reaction Type | Reagent | Conditions | Product |

|---|---|---|---|

| Alkylation | CH₃I, K₂CO₃ | DMF, 60°C, 8h | N-Methylmorpholinium iodide |

| Acylation | (CH₃CO)₂O, DMAP | DCM, RT, 4h | N-Acetylmorpholine derivative |

Hydrolysis Reactions

Controlled hydrolysis of the oxadiazole ring is achievable under acidic or basic conditions:

-

Acid hydrolysis : Hydrochloric acid (HCl) at reflux cleaves the oxadiazole to yield a diamide intermediate.

-

Base hydrolysis : Sodium hydroxide (NaOH) opens the ring via nucleophilic attack, forming a nitrile and morpholine fragments.

| Condition | Reagent | Product | Application |

|---|---|---|---|

| 6M HCl, reflux | 4h | 3-(Morpholin-2-yl)propanamide | Precursor for polymer synthesis |

| 2M NaOH, 80°C | 3h | 5-Methyl-1,2,4-oxadiazole-3-carbonitrile | Bioactive intermediate |

Cycloaddition Reactions

The oxadiazole participates in [3+2] cycloadditions with dipolarophiles like alkynes:

-

Copper-catalyzed cycloaddition : Reacts with phenylacetylene in the presence of CuI, forming a triazole-linked morpholine derivative .

| Dipolarophile | Catalyst | Conditions | Product |

|---|---|---|---|

| Phenylacetylene | CuI, TBTA | DMF, 80°C, 12h | 1,2,3-Triazole-morpholine hybrid |

Stability Under Thermal and pH Conditions

The compound’s stability is critical for storage and application:

-

Thermal stability : Decomposes above 200°C, releasing HCl gas .

-

pH stability : Stable in acidic conditions (pH 2–6) but degrades rapidly in alkaline media (pH > 8) .

Green Chemistry Approaches

Recent advances focus on sustainable reaction methods:

-

Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 85% yield in 15 minutes vs. 8 hours conventionally) .

-

Solvent-free conditions : Ball milling with silica gel achieves acylation without volatile organic solvents .

Key Research Findings

-

Oxidation with KMnO₄ proceeds via a radical mechanism, confirmed by ESR spectroscopy.

-

Reduction pathways depend on steric effects: Bulkier substituents on the oxadiazole slow hydrogenation kinetics .

-

Alkylation products exhibit enhanced solubility in polar solvents, useful for pharmaceutical formulations.

科学研究应用

Antitumor Activity

Recent studies have highlighted the antitumor potential of 1,2,4-oxadiazole derivatives. For instance, a derivative of 2-(5-Methyl-1,2,4-oxadiazol-3-yl)morpholine hydrochloride exhibited significant cytotoxicity against various human tumor cell lines. The compound demonstrated IC50 values indicating potent activity against specific cancer types:

| Cell Line | IC50 (µM) |

|---|---|

| OVXF 899 | 2.76 |

| PXF 1752 | 9.27 |

| Renal Cancer Line | 1.143 |

This data suggests that modifications of the oxadiazole moiety can enhance the biological activity of related compounds .

Drug Discovery and Development

The compound's structure has been leveraged in drug design due to its ability to mimic biologically relevant molecules. The unique properties of the oxadiazole ring allow for the development of new therapeutic agents targeting various diseases:

- Antimicrobial Agents : Compounds containing the oxadiazole ring have shown promising antimicrobial activity against a range of pathogens.

- Anti-inflammatory Drugs : Research indicates that derivatives can exhibit anti-inflammatory properties, providing a basis for developing new treatments for inflammatory diseases.

Structure-Activity Relationship Studies

Understanding the relationship between chemical structure and biological activity is crucial in medicinal chemistry. The oxadiazole scaffold has been extensively studied to optimize its pharmacological properties:

| Modification | Effect on Activity |

|---|---|

| Substitution at position 5 | Enhanced cytotoxicity |

| Variation in alkyl chain length | Altered solubility and potency |

These studies guide synthetic chemists in designing more effective drug candidates .

Case Study 1: Anticancer Activity

A study conducted by Kucukoglu et al. synthesized a series of Schiff bases fused with the oxadiazole ring and evaluated their anticancer properties against several cell lines. The results indicated that specific modifications led to enhanced potency compared to established chemotherapeutics like doxorubicin .

Case Study 2: Antimicrobial Efficacy

In another investigation, researchers explored the antimicrobial efficacy of various oxadiazole derivatives, including this compound. The findings revealed significant activity against both gram-positive and gram-negative bacteria, highlighting its potential as a lead compound for antibiotic development .

作用机制

The mechanism of action of 2-(5-Methyl-1,2,4-oxadiazol-3-yl)morpholine hydrochloride involves its interaction with specific molecular targets and pathways. For example, in its anticancer activity, the compound may inhibit key enzymes involved in cell proliferation and survival, such as succinate dehydrogenase (SDH) . Molecular docking studies have shown that the compound can bind effectively to the active sites of these enzymes, disrupting their function and leading to cell death .

相似化合物的比较

Chemical Structure :

- Molecular Formula : C₇H₁₂ClN₃O₂

- SMILES: CC1=NC(=NO1)C2CNCCO2.Cl

- Key Features: Combines a morpholine ring with a 5-methyl-1,2,4-oxadiazole moiety.

- Physicochemical Properties :

Structural Isomers and Positional Variants

3-(5-Methyl-1,2,4-oxadiazol-3-yl)morpholine Hydrochloride

- Key Difference : The oxadiazole group is attached to the morpholine ring at the 3-position instead of the 2-position.

- Impact : Positional isomerism may alter steric hindrance and electronic distribution, affecting receptor binding or metabolic stability. Both isomers share the same molecular formula (C₇H₁₂ClN₃O₂) and weight (205.64 g/mol) but differ in synthetic accessibility .

2-(1,2,4-Oxadiazol-3-yl)morpholine Hydrochloride

- Key Difference : Lacks the methyl group on the oxadiazole ring.

- Molecular weight: 191.62 g/mol .

Substituted Oxadiazole Derivatives

2-(5-Phenyl-1,2,4-oxadiazol-3-yl)morpholine Hydrochloride

- Key Difference : A phenyl group replaces the methyl substituent on the oxadiazole.

- Impact : The phenyl group enhances π-π interactions, which could improve binding to aromatic-rich biological targets (e.g., kinases or GPCRs). Molecular weight: 267.71 g/mol .

2-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)morpholine Hydrochloride

- Key Difference : Cyclopropyl substituent instead of methyl.

- Molecular weight: 245.7 g/mol .

Functional Group Replacements

2-(5-Methyl-1,2,4-oxadiazol-3-yl)ethan-1-amine Hydrochloride

- Key Difference : Morpholine ring replaced by an ethylamine group.

- Impact : Loss of the morpholine oxygen reduces hydrogen-bonding capacity, which may lower solubility but simplify synthetic routes. Molecular weight: 192.63 g/mol .

[4-(5-Methyl-1,2,4-oxadiazol-3-yl)phenyl]methanamine Hydrochloride

- Key Difference : Oxadiazole is linked to a benzylamine group instead of morpholine.

- Impact : The benzylamine structure introduces aromaticity, favoring interactions with hydrophobic enzyme pockets. Molecular weight: 225.68 g/mol .

生物活性

2-(5-Methyl-1,2,4-oxadiazol-3-yl)morpholine hydrochloride is a compound that belongs to the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- IUPAC Name : this compound

- Molecular Formula : C7H12ClN3O2

- Molecular Weight : 205.64 g/mol

- Melting Point : 183-184 °C

- CAS Number : 1443979-69-8

Antimicrobial Activity

The oxadiazole derivatives have shown significant antimicrobial properties. A study highlighted the effectiveness of various oxadiazole compounds against Mycobacterium tuberculosis (Mtb). For instance, derivatives containing the oxadiazole ring demonstrated potent inhibitory effects on Mtb strains, with some compounds achieving over 90% inhibition at specific concentrations .

| Compound | % Inhibition at 100 µg/mL |

|---|---|

| 2a | 92% |

| 2b | 96% |

Anticancer Properties

Research indicates that oxadiazole derivatives exhibit anticancer properties through various mechanisms. The structural modifications of these compounds can enhance their efficacy against different cancer cell lines. For example, a derivative with a specific substituent group showed a half-maximal inhibitory concentration (IC50) value of 0.5 µg/mL against wild-type Mtb strains .

Anti-inflammatory and Analgesic Effects

Oxadiazole derivatives are also recognized for their anti-inflammatory and analgesic effects. The incorporation of the oxadiazole moiety into drug design has led to the development of compounds that can effectively reduce inflammation and pain in various models .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Pathways : Some studies suggest that oxadiazoles may inhibit specific enzymes involved in bacterial metabolism or cancer cell proliferation.

- Interaction with DNA/RNA : Certain derivatives have shown the ability to intercalate with DNA or RNA, disrupting replication and transcription processes in pathogenic organisms or cancer cells.

- Modulation of Immune Response : Oxadiazole compounds may enhance or modulate immune responses, providing additional therapeutic benefits in treating infections or tumors.

Study on Antitubercular Activity

In a recent study, researchers synthesized a series of oxadiazole derivatives and evaluated their antitubercular activity against Mtb H37Rv. The most active compound demonstrated an IC50 value of 0.045 µg/mL, indicating potent activity against resistant strains .

Evaluation of Anticancer Efficacy

Another investigation focused on the anticancer potential of oxadiazole derivatives against various cancer cell lines. The results indicated that modifications to the oxadiazole structure significantly impacted cytotoxicity and selectivity towards cancer cells compared to normal cells .

常见问题

Q. What are the recommended methods for synthesizing 2-(5-Methyl-1,2,4-oxadiazol-3-yl)morpholine hydrochloride, and how can purity be optimized?

- Methodological Answer : The synthesis of oxadiazole derivatives typically involves cyclization reactions. A validated approach for analogous compounds (e.g., 3-(4-Bromo-3-methylphenyl)-5-methyl-1,2,4-oxadiazole) uses hydroxylamine hydrochloride under alkaline conditions to form oxime intermediates, followed by cyclization with carbonyl-containing reagents . For the target compound, morpholine derivatives can be introduced via nucleophilic substitution or condensation. Purity optimization requires iterative recrystallization using solvents like ethanol or acetonitrile, coupled with HPLC monitoring (≥98% purity threshold) .

Q. How should researchers characterize the structural integrity of this compound?

- Methodological Answer : Use a multi-technique approach:

- NMR Spectroscopy : Compare H and C NMR shifts with structurally similar compounds (e.g., 4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]phenyl methanamine hydrochloride) to confirm oxadiazole and morpholine ring positions .

- Mass Spectrometry (HRMS) : Verify the molecular ion peak at m/z 288.74 (CHClNO) .

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding patterns, referencing morpholine-containing ligands in the PDB (e.g., PDB ID 2LO) .

Q. What are the stability considerations for storing this compound in laboratory settings?

- Methodological Answer : Hydrochloride salts are hygroscopic and prone to hydrolysis. Store in airtight containers under anhydrous conditions (e.g., desiccated cabinets with silica gel). Monitor stability via accelerated degradation studies: expose samples to 40°C/75% relative humidity for 4 weeks and analyze purity changes via HPLC. Avoid aqueous solvents during handling .

Advanced Research Questions

Q. How can researchers address discrepancies in reported spectral data for this compound across different studies?

- Methodological Answer : Discrepancies often arise from impurities or solvent effects. Cross-validate data using:

- PubChem CID 75525856 : Compare experimental NMR shifts with standardized entries .

- 2D NMR Techniques (e.g., HSQC, HMBC) : Resolve ambiguous proton-carbon correlations in complex spectra .

- Batch-to-Batch Analysis : Test multiple synthesis batches to isolate batch-specific anomalies .

Q. What strategies are effective in improving the yield of this compound during synthesis?

- Methodological Answer :

- Reaction Optimization : Vary temperature (60–100°C), solvent polarity (DMF vs. THF), and catalyst loading (e.g., p-toluenesulfonic acid for cyclization) .

- Intermediate Purification : Isolate and characterize intermediates (e.g., oxime precursors) via column chromatography before cyclization .

- Microwave-Assisted Synthesis : Reduce reaction time from hours to minutes while maintaining ≥85% yield .

Q. What in silico approaches are recommended to predict the pharmacological targets of this compound?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model interactions with morpholine-binding targets (e.g., kinases or GPCRs), referencing PDB structures like 2LO .

- QSAR Modeling : Train models on oxadiazole derivatives with known bioactivity (e.g., IC values for antimicrobial or antitumor activity) .

- Pharmacophore Mapping : Align structural features (e.g., oxadiazole ring, morpholine moiety) with databases like ChEMBL to identify potential targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。